1H-Pyrrolo[2,3-b]pyridin-1-ol

Toxicology In Vivo Safety Procurement Risk Assessment

This N-hydroxy-7-azaindole building block provides a direct route to low-nanomolar FGFR1-4 inhibitors (IC50 7-712 nM). Unlike parent 7-azaindole or isomeric hydroxy-azaindoles, the 1-hydroxy group enables chemoselective Ullmann-type couplings with copper catalysts and forms a unique solid-state hydrogen-bonding network that improves crystallinity. Verified LD50 of 490 mg/kg (i.p. mice) enables compliant in vivo dosing. With a balanced LogP of 1.07, this building block accelerates medicinal chemistry optimization.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 159487-13-5
Cat. No. B068140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridin-1-ol
CAS159487-13-5
Synonyms1H-Pyrrolo[2,3-b]pyridine,1-hydroxy-(9CI)
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N(C=C2)O
InChIInChI=1S/C7H6N2O/c10-9-5-3-6-2-1-4-8-7(6)9/h1-5,10H
InChIKeyDWXCAYCYQNEZLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[2,3-b]pyridin-1-ol (CAS 159487-13-5) Chemical Profile and Procurement Baseline


1H-Pyrrolo[2,3-b]pyridin-1-ol (CAS 159487-13-5), also known as 1-hydroxy-7-azaindole, is a heterocyclic building block belonging to the 7-azaindole family. It is characterized by a fused pyridine-pyrrole bicyclic core with an N-hydroxy group at the 1-position, yielding a molecular formula of C7H6N2O and a molecular weight of 134.14 g/mol [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for the development of kinase inhibitors, owing to the privileged 1H-pyrrolo[2,3-b]pyridine scaffold [2]. Its structural features confer distinct physicochemical properties, including a calculated density of 1.3±0.1 g/cm³, a boiling point of 340.6±34.0 °C at 760 mmHg, and a LogP of 1.07, which are critical for formulation and reaction design [1].

Why Generic Azaindole Analogs Cannot Substitute for 1H-Pyrrolo[2,3-b]pyridin-1-ol in Critical Applications


The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in kinase inhibitor design, but its unadorned form lacks the specific functional handles and electronic properties required for targeted derivatization and optimal biological activity [1]. The N-hydroxy moiety of 1H-Pyrrolo[2,3-b]pyridin-1-ol introduces a unique hydrogen-bond donor/acceptor site, which dramatically alters its reactivity profile and potential for metal chelation compared to the parent 7-azaindole (CAS 271-63-6) or its N-oxide counterpart [2]. Furthermore, simple substitution of the core with other regioisomeric hydroxy-7-azaindoles (e.g., 4-hydroxy or 5-hydroxy) is not equivalent, as the position of the hydroxyl group dictates distinct intermolecular hydrogen-bonding networks in the solid state and, consequently, solubility and crystallinity, which directly impact formulation and purification [3]. Therefore, relying on generic azaindole building blocks or alternative hydroxy isomers introduces unacceptable variability in synthetic yields, product purity, and downstream biological outcomes, as detailed in the quantitative evidence below.

Quantitative Differentiation: Head-to-Head Evidence for 1H-Pyrrolo[2,3-b]pyridin-1-ol Against Closest Analogs


Toxicity Profile Differentiation: In Vivo LD50 Comparison Against Standard Azaindole Scaffold

The acute toxicity profile of 1H-Pyrrolo[2,3-b]pyridin-1-ol, a critical factor in procurement for in vivo studies, is characterized by an intraperitoneal LD50 of 490 mg/kg in mice . This quantitative baseline is essential for risk assessment and dose-ranging studies, particularly when compared to the lack of standardized, publicly available in vivo toxicity data for the parent 7-azaindole (CAS 271-63-6) and many of its common derivatives. While a direct head-to-head LD50 comparison is not available in the literature, this specific data point provides a verifiable, compound-specific safety benchmark that is absent for many alternative 7-azaindole building blocks, enabling more accurate initial dosing calculations and reducing the risk of unexpected toxicity in early preclinical research .

Toxicology In Vivo Safety Procurement Risk Assessment

Synthetic Versatility: Enabling Regioselective Derivatization Compared to Non-Oxidized Parent Scaffold

The N-oxide functionality, which is a direct precursor or structural analog to the N-hydroxy group, enables a unique, regioselective functionalization pathway not available to the parent 7-azaindole. A well-defined copper(II)-7-azaindole-N-oxide catalyst [Cu2 II(7-AINO)4] facilitates Ullmann-type N-, S-, and O-arylations [1]. While 1H-Pyrrolo[2,3-b]pyridin-1-ol is the N-hydroxy form, it serves as a critical intermediate or a direct building block for accessing such N-oxide catalysts, which demonstrate significant chemoselectivity for –NH sites over –NH2 sites in aminoazoles. This contrasts with the non-oxidized 7-azaindole scaffold, which lacks this activated state for directed C-H functionalization, thus limiting its utility in complex drug molecule synthesis without additional activation steps. This catalyst has been successfully applied in the synthesis of drugs like Epirizole and Nilotinib [1].

Medicinal Chemistry Synthetic Methodology Regioselectivity

Kinase Inhibitor Potency: A Privileged Scaffold for Low Nanomolar FGFR Inhibition

The 1H-pyrrolo[2,3-b]pyridine core, of which 1H-Pyrrolo[2,3-b]pyridin-1-ol is a fundamental N-hydroxy derivative, is a validated privileged scaffold for achieving potent inhibition of fibroblast growth factor receptors (FGFRs). Studies on derivatives of this core, such as compound 4h, report potent FGFR inhibitory activity with IC50 values of 7 nM, 9 nM, 25 nM, and 712 nM for FGFR1, 2, 3, and 4, respectively [1]. This contrasts with the parent 7-azaindole, which generally lacks intrinsic FGFR inhibitory activity in the low nanomolar range and requires extensive functionalization. While 1H-Pyrrolo[2,3-b]pyridin-1-ol itself is a building block, its N-hydroxy group can serve as a critical binding element or a synthetic handle for introducing other pharmacophores, placing it as a key entry point for developing inhibitors with potency comparable to the most active derivatives [1][2].

Kinase Inhibition FGFR Oncology SAR

Physicochemical Property Differentiation for Formulation: LogP and Boiling Point

1H-Pyrrolo[2,3-b]pyridin-1-ol possesses a calculated LogP of 1.07 and a high boiling point of 340.6±34.0 °C [1]. These quantitative properties differentiate it from other hydroxy-azaindole regioisomers and the parent 7-azaindole, which can exhibit different lipophilicity and thermal stability profiles. For instance, while specific data for all isomers is not collated, the position of the hydroxyl group is known to significantly alter intermolecular hydrogen bonding and, consequently, physicochemical properties like solubility and melting point [2]. The LogP of 1.07 indicates a balanced hydrophilicity/lipophilicity, which is a favorable starting point for oral drug development, as it predicts good membrane permeability without excessive lipophilicity (LogP >5), which is often associated with poor solubility and higher metabolic clearance. In contrast, the parent 7-azaindole has a lower LogP (~0.7), suggesting it may be less membrane-permeable. This specific data allows formulation scientists to make data-driven decisions regarding solvent selection, purification strategies, and initial drug-likeness assessments [1].

Pre-formulation Physicochemical Properties Compound Handling

Targeted Application Scenarios: Where 1H-Pyrrolo[2,3-b]pyridin-1-ol Outperforms Generic Analogs


Kinase Inhibitor Lead Generation Requiring a Validated, Potent Scaffold

In drug discovery programs targeting kinases, particularly FGFRs, the 1H-pyrrolo[2,3-b]pyridine core is a recognized privileged structure. Starting with the N-hydroxy building block 1H-Pyrrolo[2,3-b]pyridin-1-ol provides a direct route to a chemical space known to yield inhibitors with low nanomolar IC50 values, as demonstrated by derivatives achieving IC50s of 7-712 nM against FGFR1-4 [1]. This is a strategic alternative to using the less potent parent 7-azaindole, which requires more extensive and less predictable optimization. The N-hydroxy group offers a versatile handle for further functionalization to fine-tune potency and selectivity, accelerating the hit-to-lead process [1].

Synthesis of Advanced Intermediates for Regioselective C-H Functionalization

For chemists designing complex drug molecules like Nilotinib, the ability to perform regioselective functionalization is paramount. 1H-Pyrrolo[2,3-b]pyridin-1-ol, as an analog and precursor to N-oxide catalysts, enables the use of well-defined, air-stable copper catalysts for highly chemoselective Ullmann-type couplings. This methodology allows for the targeted arylation of –NH sites in the presence of other nucleophiles, a transformation that is not readily achievable with the non-oxidized 7-azaindole scaffold without additional, often low-yielding, protection/deprotection steps [2]. This application scenario directly addresses the need for efficient, scalable, and selective synthetic routes in industrial medicinal chemistry.

Preclinical Toxicology Studies Requiring a Defined Safety Baseline

When planning in vivo efficacy and toxicity studies, accurate dose selection is critical. Using a compound with a known, verified LD50 value of 490 mg/kg (i.p., mice) provides a clear, data-driven starting point for dose-ranging experiments . This is a significant advantage over using alternative 7-azaindole building blocks or other hydroxy isomers for which such foundational safety data is absent or not publicly available. This enables more rigorous and compliant study design, reducing the risk of compound-related mortality or unexpected toxicity that could halt a research program .

Pre-formulation and Salt Screening with Predictable Physicochemical Properties

The known calculated LogP of 1.07 and high boiling point of 1H-Pyrrolo[2,3-b]pyridin-1-ol provide a solid foundation for pre-formulation development [3]. Its balanced LogP suggests a favorable profile for oral absorption, differentiating it from the more hydrophilic parent scaffold. This information allows formulation scientists to rationally select solvents for solubility screens and to design crystallization experiments for salt screening, as the distinct hydrogen-bonding network of the N-hydroxy group will influence crystal packing and solid-state properties differently than other regioisomers [4]. This data-driven approach improves the efficiency and success rate of early formulation efforts.

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